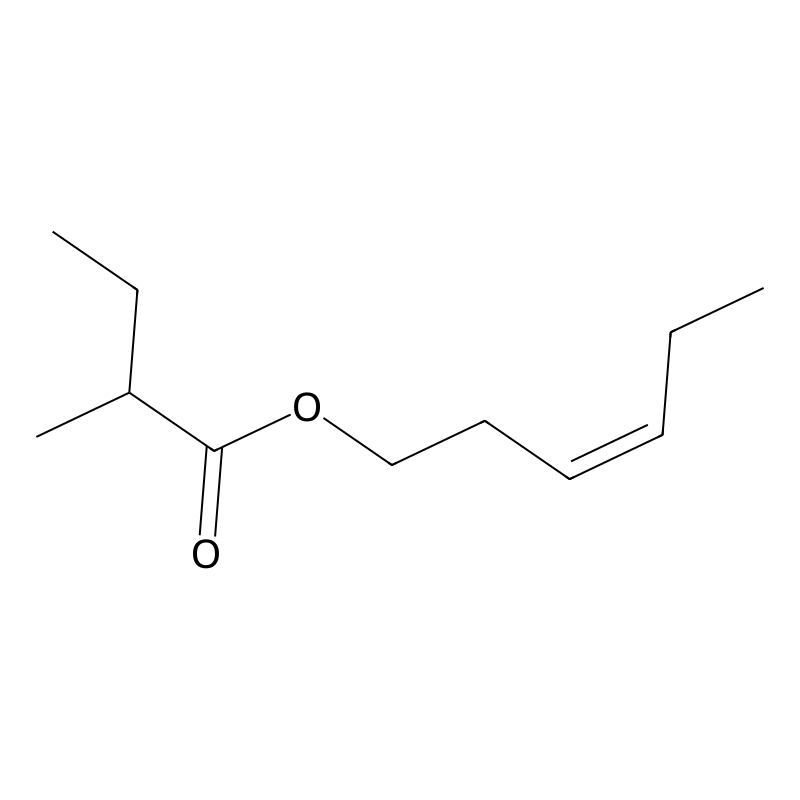

cis-3-Hexenyl 2-methylbutanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Flavor and Fragrance Industry:

Scientific Field: Organic chemistry, flavor chemistry, and fragrance science.

Summary: cis-3-Hexenyl 2-methylbutanoate has a strong, warm, fruity odor reminiscent of apples and pineapples. It is commonly used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

Methods of Application: Synthesized from cis-3-hexenol via esterification with α-methylbutyric acid.

Results: Enhances the apple-like taste in food and contributes to pleasant fruity scents in perfumes.

Cis-3-Hexenyl 2-methylbutanoate, with the chemical formula C₁₁H₂₀O₂, is an organic compound classified as a fatty acid ester. It is characterized by its distinctive fruity and green odor, making it a popular choice in the fragrance and flavor industries. This compound is often associated with fresh-cut grass and various fruits, contributing to its use in food flavoring and perfumery .

- Taste: The ester group likely interacts with taste receptors on the tongue, impacting the perception of sweetness and fruitiness [].

- Aroma: The volatile nature of the molecule allows it to travel to the olfactory receptors in the nose. The specific structure, including the cis-configuration, might influence how it interacts with these receptors, shaping the perceived aroma [].

- Hydrolysis: In the presence of water and an acid or base catalyst, this ester can be hydrolyzed into cis-3-hexenol and 2-methylbutanoic acid.

- Transesterification: This reaction involves the exchange of the alkoxy group of the ester with an alcohol, leading to the formation of a different ester.

- Oxidation: The unsaturated bond in the hexenyl group can be oxidized under certain conditions, potentially leading to the formation of aldehydes or acids .

Cis-3-Hexenyl 2-methylbutanoate exhibits various biological activities. It has been noted for its potential antimicrobial properties, which could make it useful in food preservation. Additionally, its pleasant aroma may have psychological effects, such as stress reduction and mood enhancement, making it a candidate for therapeutic applications in aromatherapy .

Several methods exist for synthesizing cis-3-Hexenyl 2-methylbutanoate:

- Esterification: The most common method involves the reaction of cis-3-hexenol with 2-methylbutanoic acid in the presence of an acid catalyst.

- Transesterification: This approach can also be utilized by reacting a different ester with cis-3-hexenol under suitable conditions.

- Biocatalytic Methods: Enzymatic synthesis using lipases offers a more environmentally friendly alternative for producing this compound .

Cis-3-Hexenyl 2-methylbutanoate has a wide range of applications:

- Flavoring Agent: It is commonly used to impart fresh green notes to food products.

- Fragrance Component: The compound is utilized in perfumes and scented products to enhance freshness.

- Aromatherapy: Due to its calming scent, it may be included in essential oil blends for therapeutic purposes .

Cis-3-Hexenyl 2-methylbutanoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cis-3-Hexenyl 2-methylbutanoate | C₁₁H₂₀O₂ | Fruity, green odor; used in flavors/fragrances |

| Cis-3-Hexenyl 3-methylbutanoate | C₁₁H₂₀O₂ | Similar structure but different odor profile; less common in applications |

| Cis-3-Hexenyl acetate | C₈H₁₄O₂ | More fruity scent; widely used in food flavoring |

| Cis-3-Hexenal | C₆H₁₂O | Stronger green note; used primarily in flavoring |

Cis-3-Hexenyl 2-methylbutanoate stands out due to its unique balance between fruity and green characteristics, making it particularly versatile in both culinary and perfumery applications .

Physical Description

XLogP3

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 140 of 182 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 182 companies with hazard statement code(s):;

H411 (95.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

10094-41-4

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]